Benzo[h][1,6]naphthyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
benzo[h][1,6]naphthyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)15-12/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTCXHGJESMLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318167 | |
| Record name | benzo[h][1,6]naphthyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69164-28-9 | |
| Record name | NSC326884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzo[h][1,6]naphthyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Benzo[h] naphthyridine-5-carbonitrile Intermediate
The most widely reported method involves treating benzo[h]naphthyridine 6-oxide (3) with trimethylsilane carbonitrile (Me₃SiCN) in dichloromethane at 0–5°C for 6 hours, catalyzed by triethylamine (Et₃N). This yields benzo[h]naphthyridine-5-carbonitrile (5) with a 75% isolated yield. The reaction proceeds via silylation of the N-oxide to form a benzonaphthyridinium intermediate, which undergoes cyanide addition and subsequent elimination of trimethylsilanol.
Key Reaction Conditions
Hydrolysis to Benzo[h] naphthyridine-5-carboxylic Acid
The nitrile intermediate (5) is hydrolyzed to the carboxylic acid by refluxing in 20% aqueous NaOH for 6 hours, followed by acidification with HCl to pH ~4. This step affords benzo[h]naphthyridine-5-carboxylic acid (7) in 72% yield.
Characterization Data
-
IR (KBr) : 2231 cm⁻¹ (C≡N stretch of intermediate), 1680 cm⁻¹ (C=O stretch of acid)
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¹H NMR (CDCl₃) : δ 9.27 (dd, J = 4.4, 1.8 Hz, H-2), 9.19 (dd, J = 8.1, 1.65 Hz, H-10), 8.71 (dd, J = 8.25, 1.8 Hz, H-4)
Friedländer Annulation Approaches
Condensation of 3-Aminoquinaldehyde with Ketones
A modified Friedländer reaction between 3-aminoquinaldehyde (6) and acetylpyridine derivatives in ethanol under basic conditions (NaOH) constructs the naphthyridine core. While this method primarily yields benzo[b]naphthyridines, analogous protocols could adapt to synthesize benzo[h] isomers by altering starting materials.
Limitations
-
Requires precise control of regioselectivity.
-
Limited literature on direct application to benzo[h]naphthyridines.
Cyclization of Functionalized Intermediates
Phosphorus Oxychloride-Mediated Cyclization
Carboxylic acid precursors, such as 4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, undergo cyclization with PCl₃ or POCl₃ at 110°C to form fused naphthyridines. Although developed for pyrazolo-naphthyridines, this method highlights the utility of POCl₃ in dehydrative cyclization, a strategy transferable to benzo[h]naphthyridine-5-carboxylic acid synthesis.
Optimization Parameters
Physicochemical Properties and Spectral Validation
Thermodynamic Properties
Chemical Reactions Analysis
Types of Reactions
Benzo[h][1,6]naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile.
Electrophilic Substitution Reactions: These reactions involve the replacement of a hydrogen atom by an electrophile.
Reduction: The compound can be reduced to form different derivatives.
Oxidation: Oxidation reactions can lead to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Synthesis of Benzo[h][1,6]naphthyridine-5-carboxylic acid
The synthesis of BHNCA typically involves multi-step reactions that include cyclization and functionalization of naphthyridine derivatives. Various synthetic routes have been developed to optimize yield and purity. For instance, the Friedländer synthesis method has been widely employed to construct naphthyridine frameworks, allowing for the introduction of carboxylic acid functionalities at specific positions on the naphthyridine ring .
Biological Activities
BHNCA exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Studies have shown that BHNCA and its derivatives possess significant cytotoxic effects against various cancer cell lines, including HeLa, MCF7, and K562 cells. For instance, certain chloro-substituted derivatives of BHNCA demonstrated IC50 values lower than standard chemotherapeutics like Adriamycin, indicating potent antiproliferative properties .
- Antiviral Properties : Research has indicated that naphthyridine derivatives can inhibit viral replication. For example, compounds related to BHNCA have shown effectiveness against HSV-1, with some derivatives achieving over 90% reduction in viral yield at specific concentrations .
- Enzyme Inhibition : BHNCA has been studied for its ability to inhibit various enzymes involved in cancer progression and other diseases. Its mechanism often involves interaction with DNA topoisomerases and other critical cellular targets .
Anticancer Drugs
BHNCA's structural analogs are being explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies have revealed that modifications to the naphthyridine core can enhance anticancer efficacy while reducing toxicity .
Antiviral Agents
Given its antiviral properties, BHNCA is being investigated as a lead compound for developing new antiviral drugs targeting herpesviruses and possibly other viral pathogens .
Enzyme Inhibitors
The compound's ability to inhibit key enzymes makes it a valuable scaffold for designing inhibitors against diseases where these enzymes play a critical role, such as cancer and infectious diseases .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Sliwa et al., 1994 | Demonstrated high cytotoxicity against HL-60 and HeLa cells | Potential anticancer agent |
| Recent SAR studies | Identified derivatives with improved activity against HSV-1 | Development of antiviral drugs |
| Prabha & Rajendra Prasad (2016) | Investigated the cytotoxic distinction of benzo[h]naphthyridines | Insights into structure-activity relationships for drug design |
Mechanism of Action
The mechanism of action of Benzo[h][1,6]naphthyridine-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant for Alzheimer’s disease.
Pathways Involved: The compound’s interaction with these targets leads to the inhibition of specific biochemical pathways, resulting in its therapeutic effects.
Comparison with Similar Compounds
Torins (Benzo[h][1,6]naphthyridin-2(1H)-ones)
Torins are structurally related compounds where the carboxylic acid group is replaced by a ketone at position 2. Synthesized via a one-pot SNAr-intramolecular cyclization-Suzuki coupling sequence, Torins exhibit potent antimalarial activity, particularly against Plasmodium gametocytes . Unlike benzo[h][1,6]naphthyridine-5-carboxylic acid, Torins lack the carboxylic acid moiety, which may reduce their solubility but enhances membrane permeability.
Hetero-Substituted Derivatives
Heterocyclic variants, such as 7-(pyridin-3-yl)benzo[h]naphtho[1,2-b][1,6]naphthyridine, incorporate heteroatoms (e.g., pyridine, thiophene) into the naphthyridine backbone . These modifications alter electronic density and binding affinity. For example, pyridine-substituted derivatives show enhanced cytotoxicity compared to the parent compound, likely due to improved interaction with biological targets .
Chlorinated Analogs
In contrast, the carboxylic acid derivative has higher PSA (due to -COOH) and lower LogP, suggesting reduced bioavailability but improved water solubility.
| Parameter | This compound | 5-Chlorobenzo[h][1,6]naphthyridine |
|---|---|---|
| LogP | ~1.5 (estimated) | 3.44 |
| PSA (Ų) | ~50 (estimated) | 25.78 |
| Bioactivity | Antimicrobial | Cytotoxic (mechanism under study) |
Dinaphtho[b,h][1,6]naphthyridines
Dinaphtho[b,h][1,6]naphthyridines, featuring additional fused aromatic rings, are synthesized using electron-withdrawing substituents (e.g., nitro, chloro) to accelerate cyclization . These compounds exhibit rigid geometries suitable for optoelectronic applications, contrasting with the flexible carboxylic acid derivative’s role in drug design .
Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines
These derivatives, synthesized via oxidative cyclization, are employed as fluorescent materials in LEDs due to their rigid structures minimizing non-radiative energy loss . The absence of a carboxylic acid group enhances their thermal stability, making them unsuitable for aqueous biological systems but ideal for materials science.
Biological Activity
Benzo[h][1,6]naphthyridine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
This compound belongs to the naphthyridine family, characterized by fused pyridine rings. This compound has been explored for its potential applications in treating various diseases, particularly cancer and neurological disorders.
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways:
- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit protein kinase CK2, which plays a crucial role in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
- Antiviral Activity : Some derivatives have demonstrated antiviral properties against herpes simplex virus type 1 (HSV-1), indicating potential use in antiviral therapies .
- Monoamine Oxidase Inhibition : Recent studies have highlighted the compound's ability to inhibit monoamine oxidase (MAO) enzymes, which are significant in neurodegenerative diseases like Alzheimer's .
Anticancer Properties
Numerous studies have evaluated the anticancer effects of benzo[h][1,6]naphthyridine derivatives. For instance:
- Cytotoxicity Studies : A study reported that certain derivatives exhibited IC50 values ranging from 1.05 to 6.63 µM against various cancer cell lines such as HeLa and MCF7. Notably, some chloro-substituted compounds showed enhanced activity compared to standard chemotherapeutics like adriamycin .
Antimicrobial Activity
The antimicrobial properties of naphthyridine derivatives have also been explored:
- Bacterial Inhibition : Compounds were tested against various bacteria, showing significant activity against Staphylococcus aureus and Bacillus cereus with minimum inhibitory concentrations (MIC) ranging from 5.4 to 7.1 mM .
Study on Antiviral Activity
A study focused on the synthesis and evaluation of novel benzo[b][1,6]naphthyridine derivatives for their anti-HSV-1 activity revealed that specific derivatives reduced viral yield by up to 91% at a concentration of 50 μM. This highlights the potential for developing antiviral agents based on this chemical scaffold .
Neuroprotective Effects
Research into the neuroprotective effects of benzo[h][1,6]naphthyridine derivatives indicated their potential as MAO inhibitors. One derivative achieved an IC50 value of 1.35 μM against MAO B, suggesting that these compounds could be beneficial in treating Alzheimer's disease by preventing the breakdown of neurotransmitters .
Q & A
Q. Advanced Optimization Strategies
- Catalytic Systems : Use of triethyl orthoformate or triethyl orthoacetate to enhance regioselectivity during cyclization .
- Purification : Column chromatography with toluene as eluent improves purity, critical for bioactivity studies .
How are benzo[h][1,6]naphthyridine derivatives structurally characterized?
Q. Basic Analytical Techniques
- IR Spectroscopy : Identifies functional groups (e.g., NH at ~3443 cm⁻¹, C≡N at ~2206 cm⁻¹, and C=O at ~1649 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, compound 4b shows CH₃ protons at δ 2.4 ppm and aromatic protons at δ 7.2–8.5 ppm .
- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 436 for 4b ) and fragmentation patterns .
Q. Advanced Characterization
- X-ray Crystallography : Resolves absolute configuration, though not explicitly reported in the provided evidence.
- DFT Calculations : Used in related studies to predict electronic properties and validate experimental NMR shifts .
Why do some benzo[h][1,6]naphthyridine derivatives show antimicrobial activity while others are inactive?
Q. Data Contradiction Analysis
- Active Derivatives : Open-chain quinoline derivatives (e.g., 4c , 4f ) inhibit B. megaterium and E. coli at 1000 ppm, likely due to hydrogen bonding via NH and C=O groups .
- Inactive Derivatives : Cyclic benzo[h][1,6]naphthyridines (e.g., 8a , 9a ) lack activity, possibly due to reduced solubility or steric hindrance .
Q. Advanced Mechanistic Insights
- Structure-Activity Relationship (SAR) : Chlorine substituents at positions 2 and 8 enhance activity (e.g., 4b vs. 4a ), while bulky groups (e.g., ethoxy) may hinder target binding .
How can computational methods guide the design of bioactive benzo[h][1,6]naphthyridines?
Q. Advanced Methodological Approaches
- Molecular Docking : Predict interactions with bacterial fatty acid biosynthesis enzymes (e.g., FabI), a known antibiotic target .
- Quantum Chemical Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of substituents .
What strategies improve synthetic yields of this compound?
Q. Advanced Optimization
- Reaction Solvents : Diphenyl ether enhances cyclization efficiency (75% yield for 8b ) compared to POCl₃ (20–40% yields) .
- Catalyst Screening : Triethylamine or DMAP may accelerate condensation steps, though not explicitly tested in the evidence.
How does hydrolysis of nitrile precursors affect carboxylic acid purity?
Q. Methodological Considerations
- Alkaline Hydrolysis : Controlled NaOH treatment of benzo[h][1,6]naphthyridine-5-carbonitrile at 80°C minimizes side reactions, yielding >90% pure acid .
- Purification : Recrystallization from ethanol removes unreacted nitrile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
